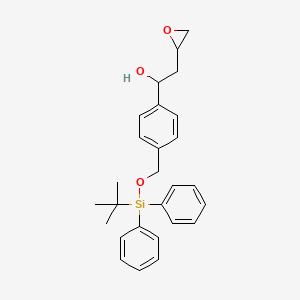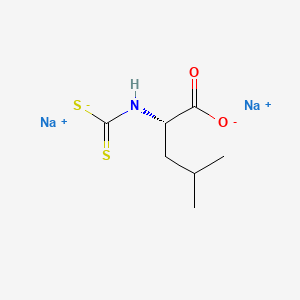![molecular formula C13H12N4O2 B13789138 5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one](/img/structure/B13789138.png)
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features an imidazo-pyridazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one typically involves the condensation of 2,3-diaminopyridine with various carboxylic acids or their derivatives. One common method involves the use of microwave-assisted heating to facilitate the condensation reaction, which can yield the desired product in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis starting from commercially available precursors such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. These precursors undergo nucleophilic substitution followed by reduction to form the necessary 2,3-diaminopyridine intermediate .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of phase transfer catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets within cells. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various cellular pathways. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms within the ring.
Imidazo[4,5-c]pyridine: Another isomer with different biological activities.
Pyridazinone: A related compound with a pyridazine core, known for its cardiovascular and anti-inflammatory properties.
Uniqueness
5-Benzyloxymethylimidazo[4,5-d]pyridazin-4-one is unique due to its specific substitution pattern and the presence of a benzyloxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)-1H-imidazo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C13H12N4O2/c18-13-12-11(14-8-15-12)6-16-17(13)9-19-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) |
InChI Key |
MAJRKXRECIWBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C(=O)C3=C(C=N2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


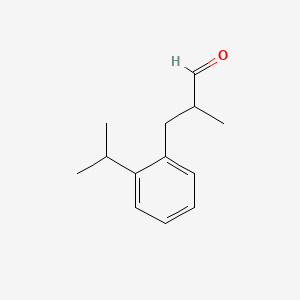

![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
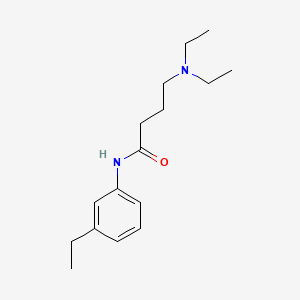
![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

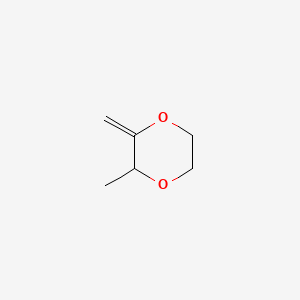

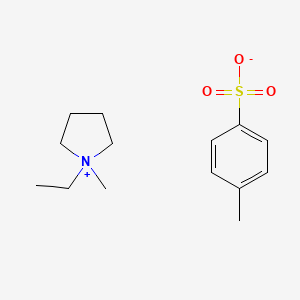
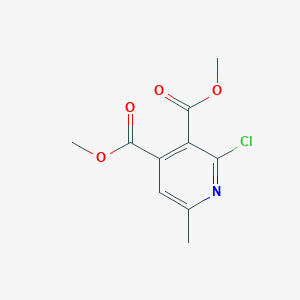

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
